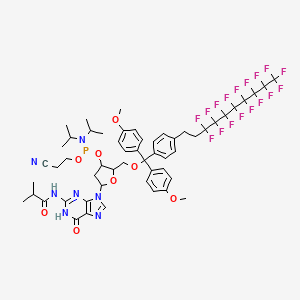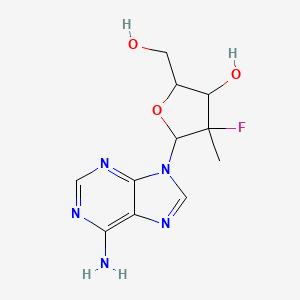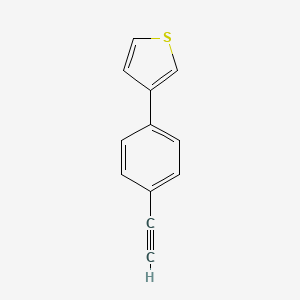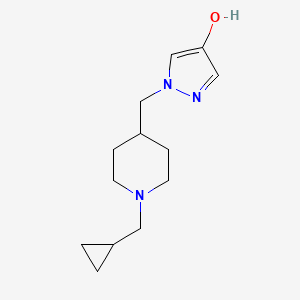
Methyl 4-chloro-5-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-5-methylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant role in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-methylthiophene-2-carboxylate typically involves the chlorination of 5-methylthiophene-2-carboxylic acid followed by esterification. A common method includes:
Chlorination: Reacting 5-methylthiophene-2-carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group.
Esterification: The resulting 4-chloro-5-methylthiophene-2-carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for chlorination and esterification to enhance yield and efficiency while minimizing by-products.
Types of Reactions:
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro group.
Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) under mild conditions.
Oxidation: H₂O₂ or m-CPBA in an organic solvent like dichloromethane (CH₂Cl₂).
Reduction: LiAlH₄ in anhydrous ether.
Major Products:
Substitution: Products like 4-azido-5-methylthiophene-2-carboxylate or 4-thio-5-methylthiophene-2-carboxylate.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-5-methylthiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The compound’s mechanism of action depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-chloro-5-fluorothiophene-2-carboxylate
- Methyl 4-bromo-5-methylthiophene-2-carboxylate
- Methyl 4-chloro-5-ethylthiophene-2-carboxylate
Comparison: Methyl 4-chloro-5-methylthiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and applications. For instance, the presence of a chloro group can make it more reactive in nucleophilic substitution reactions compared to its fluorinated or brominated analogs. The methyl group can also affect its steric and electronic properties, making it distinct from compounds with different alkyl substitutions.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its synthetic routes, chemical behavior, and applications
Eigenschaften
Molekularformel |
C7H7ClO2S |
|---|---|
Molekulargewicht |
190.65 g/mol |
IUPAC-Name |
methyl 4-chloro-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7ClO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3 |
InChI-Schlüssel |
TZCNPGQNEMPZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea](/img/structure/B12073931.png)


![(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)


![4-Methoxy-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12073978.png)


![3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B12073994.png)



